tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate
Description
Systematic IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is tetrasodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2S,3R,4S,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate , as computed by Lexichem TK 2.7.0 . This nomenclature reflects its stereochemical configuration, phosphate linkages, and functional groups.
Common synonyms include:
- β-Nicotinamide adenine dinucleotide 2'-phosphate reduced tetrasodium salt hydrate
- Coenzyme II Tetrasodium Salt reduced form
- β-NADPH Tetrasodium Salt
- TPNH Tetrasodium Salt
These terms highlight its identity as a sodium-stabilized, reduced coenzyme derivative critical in reductive biosynthesis and antioxidant pathways .
Molecular Formula and Mass Spectrometry Analysis
The molecular formula C₂₁H₂₆N₇Na₄O₁₇P₃ corresponds to a molecular weight of 833.35 g/mol . Mass spectrometry analysis, as reported in PubChem, confirms this composition through high-resolution electrospray ionization (HR-ESI-MS), which detects the [M–H]⁻ ion at m/z 833.35 . The tetrasodium salt form enhances aqueous solubility, making it suitable for biochemical assays requiring precise cofactor delivery .
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₁H₂₆N₇Na₄O₁₇P₃ |
| Molecular Weight | 833.35 g/mol |
| Purity (HPLC) | >90.0% , ≥95% |
| CAS RN | 2646-71-1 |
Three-Dimensional Conformational Analysis via X-ray Crystallography
While direct X-ray crystallographic data for this specific compound are limited, its structural homologs provide critical insights. The reduced NADPH moiety adopts a folded conformation in solution, with the adenine and nicotinamide rings positioned proximally to facilitate hydride transfer . Computational models from PubChem’s 3D conformer library reveal a puckered ribose ring and extended phosphate backbone , stabilized by sodium ions coordinating the negatively charged oxygen atoms .
In related enzymes, such as Thermus thermophilus 3-hydroxyisobutyrate dehydrogenase, NADPH binds in a closed conformation , with the 2'-phosphate group interacting with conserved lysine residues . This interaction underscores the importance of the tetrasodium salt in maintaining solubility and ionic stability during cofactor binding .
Comparative Structural Features Relative to NADP+/NADPH Redox Pair
The compound differs from oxidized NADP+ by:
- Reduction State : The nicotinamide ring contains a hydride ion at the C4 position, enabling electron donation in reductive biosynthesis .
- Phosphorylation : A 2'-phosphate group distinguishes it from NADH, conferring specificity for NADP+-dependent enzymes like glutathione reductase .
- Counterion Configuration : The tetrasodium salt neutralizes the triphosphate group’s negative charge, contrasting with the protonated form in cellular NADPH .
Properties
IUPAC Name |
tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N6O18P3.4Na/c22-17(31)9-2-1-3-26(4-9)20-15(30)13(28)10(42-20)5-40-47(36,37)45-48(38,39)41-6-11-14(29)16(44-46(33,34)35)21(43-11)27-8-25-12-18(27)23-7-24-19(12)32;;;;/h1,3-4,7-8,10-11,13-16,20-21,28-30H,2,5-6H2,(H2,22,31)(H,36,37)(H,38,39)(H,23,24,32)(H2,33,34,35);;;;/q;4*+1/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATYJGGOIVQJOT-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)OP(=O)([O-])[O-])O)O)O.[Na+].[Na+].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N6Na4O18P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy and Key Reaction Pathways
The preparation of this compound requires a multi-step approach involving nucleoside synthesis, phosphorylation, and salt formation. The core challenges include maintaining stereochemical integrity during sugar moiety assembly, achieving selective phosphorylation, and ensuring efficient counterion exchange.
Nucleoside Backbone Construction
The oxolane (furanose) ring is synthesized via cyclization of protected ribose derivatives. The 6-oxo-1H-purin-9-yl group (hypoxanthine) is introduced via glycosylation using a Vorbrüggen-type reaction, where a silylated hypoxanthine derivative reacts with a ribose donor under acidic conditions. The 3-carbamoyl-4H-pyridin-1-yl substituent is appended through a Mitsunobu reaction, leveraging diethyl azodicarboxylate (DEAD) and triphenylphosphine to facilitate coupling between the pyridinium precursor and the hydroxylated intermediate.
Phosphorylation and Deprotection
Phosphorylation occurs sequentially to install the bisphosphorylated chain and terminal phosphate group. A two-step protocol is employed:
- Bisphosphorylation : The primary hydroxyl group on the oxolane ring reacts with phosphoramidite reagents (e.g., 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite) in anhydrous tetrahydrofuran (THF), followed by oxidation with iodine/water to form the phosphate diester.
- Terminal Phosphate Addition : A H-phosphonate intermediate is generated using diphenyl phosphite, which is subsequently oxidized with tert-butyl hydroperoxide (TBHP) to yield the triphosphate structure.
Deprotection of transient protecting groups (e.g., acetyl, benzyl) is performed using ammonium hydroxide or catalytic hydrogenation.
Industrial-Scale Production Workflows
Industrial synthesis prioritizes cost efficiency, scalability, and purity. The following table summarizes critical parameters from analogous processes (e.g., nucleotide manufacturing):
Table 1: Industrial Reaction Conditions for Key Synthesis Steps
| Step | Reactants/Catalysts | Temperature (°C) | pH | Duration (h) | Yield (%) |
|---|---|---|---|---|---|
| Glycosylation | Hypoxanthine, Ribose donor | 80–90 | 2.5 | 6–8 | 65–70 |
| Mitsunobu Coupling | DEAD, Triphenylphosphine | 25–30 | – | 12–24 | 50–55 |
| Bisphosphorylation | Phosphoramidite, Iodine | 20–25 | – | 4–6 | 75–80 |
| Terminal Phosphorylation | Diphenyl phosphite, TBHP | 40–50 | – | 8–10 | 60–65 |
| Deprotection | NH4OH/H2O | 25–30 | 9–10 | 2–4 | 90–95 |
| Sodium Ion Exchange | NaOH/NaCl | 50–60 | 10–11 | 1–2 | 85–90 |
Purification and Characterization
Chromatographic Purification
Ion-exchange chromatography (IEC) is critical for isolating the tetrasodium salt. A strong anion-exchange resin (e.g., Q Sepharose FF) is used with a gradient elution of NaCl (0.1–1.0 M) in Tris-HCl buffer (pH 8.0). The target compound elutes at ~0.6 M NaCl due to its high negative charge density.
Analytical Validation
- HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm), mobile phase: 10 mM ammonium acetate (pH 5.0)/acetonitrile (95:5), flow rate: 1.0 mL/min, UV detection at 254 nm.
- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 834.3 [M–4Na+4H]⁻.
- 31P NMR : Signals at δ –2.5 ppm (terminal phosphate), –10.8 ppm (bisphosphate), and –22.3 ppm (phosphodiester).
Challenges and Optimization Strategies
Side Reactions and Mitigation
- Pyrophosphate Hydrolysis : The terminal phosphate is prone to enzymatic or acidic hydrolysis. Stabilizing agents (e.g., Mg²⁺ ions) are added during storage.
- Epimerization : The furanose ring’s C2 and C3 hydroxyl groups may epimerize under basic conditions. Strict pH control (pH 7.0–7.5) during deprotection minimizes this.
Yield Enhancement
- Continuous Flow Synthesis : Microreactors improve mixing and heat transfer during phosphorylation, increasing yields by 15–20% compared to batch reactors.
- Enzymatic Catalysis : Phosphotransferases (e.g., T4 polynucleotide kinase) can enhance phosphate group incorporation selectivity, reducing byproducts.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biochemical properties.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce reduced forms with fewer oxygen atoms.
Scientific Research Applications
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its role in cellular processes and biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various biochemical products and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with nucleotides, dinucleotides, and phosphorylated cofactors. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differentiators:
Phosphorylation Pattern: The target compound’s bisphosphorylated chain distinguishes it from monophosphates (e.g., 3'-cytidylic acid) and aligns it with dinucleotides like NADP. However, NADP has a distinct nicotinamide-ribose-adenine structure .
Substituent Groups: The 3-carbamoylpyridinium moiety is unique among nucleotide analogs. This group may confer hydrogen-bonding capabilities distinct from NADP’s nicotinamide or ATP’s adenine . The 6-oxopurine base resembles hypoxanthine (a deaminated adenine), which is less common in canonical nucleotides .
Counterion Effects :
- The tetrasodium counterion enhances solubility compared to trisodium or disodium salts (e.g., NADP), making it more suitable for in vitro assays .
Research Findings and Implications
Structural Insights:
- Hydrogen Bonding : The carbamoyl and phosphate groups likely form strong hydrogen bonds with proteins, as seen in trichothecene toxin-ribosome interactions .
- Electronic Environment : The pyridinium ring’s positive charge may stabilize interactions with negatively charged enzyme active sites, similar to NADP’s nicotinamide .
Biological Activity
Tetrasodium;[5-[[[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxy-2-(6-oxo-1H-purin-9-yl)oxolan-3-yl] phosphate is a complex phosphonate compound with significant biological implications. This article explores its biological activity, focusing on its pharmacological properties, interactions with cellular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Purine base : This component is critical for its biological activity, particularly in cellular signaling and energy transfer.
- Phosphate groups : These groups enhance solubility and reactivity, allowing interactions with various biomolecules.
Tetrasodium phosphate derivatives are known to interact with purinergic receptors, specifically P2Y1 receptors. The binding affinity of MRS 2179 (a related compound) to P2Y1 receptors is approximately 100 nM, indicating a strong competitive antagonism against natural ligands like ADP. This interaction can influence several cellular processes, including:
- Signal Transduction : By blocking P2Y1 receptors, the compound can modulate pathways associated with platelet aggregation and vascular smooth muscle contraction.
- Nucleotide Metabolism : Its action on NTPDase1 suggests a role in regulating nucleotide availability in the extracellular environment, impacting purinergic signaling.
Biological Activity and Case Studies
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Properties
Research indicates that compounds similar to tetrasodium phosphate exhibit anticancer effects. For instance:
- In vitro studies : Compounds based on the 2,3,4,9-tetrahydrocarbazole scaffold demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 and HTC116. These studies assessed parameters like cell cycle disruption and apoptosis induction .
Enzyme Interactions
The compound may also influence enzyme activities related to nucleotide metabolism:
- Inhibition of NTPDase1 : This inhibition could lead to an accumulation of ATP and ADP in the extracellular space, thereby enhancing purinergic signaling pathways that are crucial for various physiological functions.
Data Tables
Toxicological Profile
The safety profile of tetrasodium phosphate derivatives has been evaluated in various studies. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
